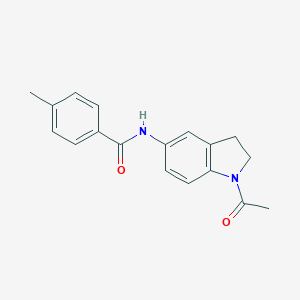![molecular formula C12H13FN2O2 B300226 N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide](/img/structure/B300226.png)
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide, also known as CPI-0610, is a small molecule inhibitor that has been developed for the treatment of cancer. CPI-0610 is a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, which are epigenetic readers that play a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of a wide range of cancers, including hematological malignancies and solid tumors.
Mechanism of Action
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide exerts its antitumor activity by inhibiting the binding of BET proteins to acetylated histones, which are epigenetic marks that regulate gene expression. BET proteins are involved in the regulation of key oncogenic pathways, such as MYC and NF-κB, which are frequently dysregulated in cancer. By inhibiting BET proteins, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide induces selective downregulation of oncogenic genes and upregulation of tumor suppressor genes, leading to growth inhibition and apoptosis of cancer cells.
Biochemical and Physiological Effects
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been shown to induce dose-dependent inhibition of cell proliferation and colony formation in a wide range of cancer cell lines. In vivo, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has demonstrated significant antitumor activity in xenograft models of AML, MM, and prostate cancer. N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to modulate the immune microenvironment by increasing the infiltration of T cells and reducing the number of myeloid-derived suppressor cells (MDSCs).
Advantages and Limitations for Lab Experiments
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its ability to synergize with other anticancer agents, and its potential to modulate the immune microenvironment. However, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
For the development of N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide include the evaluation of its efficacy in combination with other anticancer agents, the identification of predictive biomarkers of response, and the optimization of its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 2-aminocyclopropanecarboxylic acid, followed by the reaction with 2-(2-oxoethyl) morpholine and trifluoroacetic acid. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. In particular, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been shown to inhibit the growth of hematological malignancies, such as acute myeloid leukemia (AML) and multiple myeloma (MM), as well as solid tumors, such as prostate cancer. N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has also been shown to synergize with other anticancer agents, such as venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, and lenalidomide, an immunomodulatory drug.
properties
Product Name |
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide |
|---|---|
Molecular Formula |
C12H13FN2O2 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C12H13FN2O2/c13-10-4-2-1-3-9(10)12(17)14-7-11(16)15-8-5-6-8/h1-4,8H,5-7H2,(H,14,17)(H,15,16) |
InChI Key |
BMGQGIPIVUQAPK-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CNC(=O)C2=CC=CC=C2F |
Canonical SMILES |
C1CC1NC(=O)CNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)

![2-Oxo-2-phenylethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B300148.png)


![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)
![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)




![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)